An In-depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid: Core Properties and Applications
An In-depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in neuroscience and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore detailed synthesis methodologies, and discuss its biological significance and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: A Versatile Building Block in Neuropharmacology
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-phenylalanine, is a derivative of the essential amino acid phenylalanine.[1][2] Its structure, featuring a methoxy group at the meta position of the phenyl ring, imparts unique physicochemical properties that distinguish it from its endogenous counterpart and make it a valuable tool in chemical biology and drug design.[3] This modification influences its steric and electronic characteristics, which in turn can modulate its biological activity.[4]
This non-proteinogenic amino acid has garnered attention for its potential neuroprotective properties and its ability to influence dopamine metabolism.[1] As such, it serves as a crucial building block in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and mood disorders.[1][5] Its incorporation into peptide sequences is also a strategy to enhance metabolic stability and bioavailability.[6] This guide will provide a detailed exploration of the fundamental aspects of this compound, from its synthesis to its potential biological mechanisms of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid is essential for its application in research and development. These properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | [2] |
| Synonyms | 3-Methoxy-DL-phenylalanine, DL-3-Methoxyphenylalanine, 3-MeO-Phe | [2][7] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.21 g/mol | [2] |
| CAS Number | 7635-28-1 (for DL-form) | [2] |
| Appearance | White to off-white powder | [5] |
| Solubility | Sparingly soluble in water | [5] |
| pKa | 2.20 ± 0.10 (Predicted) | [5] |
| SMILES | COC1=CC=CC(=C1)CC(C(=O)O)N | [2] |
| InChIKey | XTXGLOBWOMUGQB-UHFFFAOYSA-N | [2] |
Chemical Structure:
Caption: Chemical structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Synthesis Methodologies
The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through various classical and modern organic chemistry techniques. The choice of method often depends on the desired stereochemistry (racemic or enantiomerically pure) and the scale of the synthesis.
Strecker Synthesis (Racemic)
The Strecker synthesis is a well-established and robust method for the preparation of racemic α-amino acids.[5][8] It is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[9]
Reaction Scheme:
Caption: Workflow for the Strecker synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Detailed Protocol:
-
Imine Formation and Cyanide Addition:
-
In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde in methanol.
-
To this solution, add an aqueous solution of ammonium chloride (NH₄Cl) and potassium cyanide (KCN). The reaction is typically stirred at room temperature.[9]
-
The in situ formation of ammonia and hydrogen cyanide leads to the formation of the corresponding α-aminonitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
Once the formation of the α-aminonitrile is complete, the solvent is removed under reduced pressure.
-
The residue is then treated with a strong acid, such as concentrated hydrochloric acid (HCl), and heated to reflux.[9] This step hydrolyzes the nitrile group to a carboxylic acid.
-
-
Purification:
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.[9]
-
The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether), and can be further purified by recrystallization.
-
Asymmetric Synthesis using Chiral Auxiliaries
For applications where a specific enantiomer (L- or D-form) is required, asymmetric synthesis is necessary. One common approach involves the use of chiral auxiliaries, which temporarily attach to the substrate and direct the stereochemical outcome of a subsequent reaction.[3][10][11] Evans' oxazolidinone auxiliaries are widely used for this purpose.[3]
Experimental Workflow:
Caption: General workflow for the asymmetric synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid using a chiral auxiliary.
Protocol Outline:
-
Acylation of the Chiral Auxiliary: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a derivative of 3-(3-methoxyphenyl)propanoic acid to form an N-acyloxazolidinone.
-
Formation of the Enolate and Asymmetric Amination: The N-acyloxazolidinone is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. This enolate then reacts with an electrophilic nitrogen source (e.g., a diazo compound or an azodicarboxylate) in a highly diastereoselective manner.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis under mild conditions, to yield the enantiomerically enriched 2-Amino-3-(3-methoxyphenyl)propanoic acid. The chiral auxiliary can often be recovered and reused.[3]
Enzymatic Resolution
An alternative to asymmetric synthesis for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be efficiently achieved using enzymes that selectively act on one enantiomer. For instance, an aminoacylase can be used to selectively hydrolyze the N-acetyl derivative of the L-amino acid from the racemic N-acetyl-DL-3-methoxyphenylalanine mixture.[2]
Experimental Protocol:
-
N-Acetylation: The racemic 2-Amino-3-(3-methoxyphenyl)propanoic acid is first N-acetylated using acetic anhydride.
-
Enzymatic Hydrolysis: The resulting N-acetyl-DL-3-methoxyphenylalanine is dissolved in a buffered aqueous solution, and an immobilized aminoacylase is added. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted.[2]
-
Separation: The free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid based on differences in their solubility or by ion-exchange chromatography. The N-acetyl-D-amino acid can be hydrolyzed chemically to obtain the D-enantiomer.
Spectroscopic Characterization
The structural elucidation and confirmation of 2-Amino-3-(3-methoxyphenyl)propanoic acid are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environments.
-
Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the region of δ 6.7-7.3 ppm.
-
α-Proton: The proton on the α-carbon (adjacent to the amino and carboxyl groups) is expected to resonate as a multiplet around δ 3.5-4.0 ppm.
-
β-Protons: The two protons on the β-carbon (the CH₂ group) will appear as a multiplet, typically in the range of δ 2.8-3.2 ppm.
-
Methoxy Protons: The three protons of the methoxy group will give a sharp singlet at approximately δ 3.8 ppm.
-
Amine and Carboxyl Protons: The protons of the amino and carboxyl groups are often broad and may exchange with deuterium in D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is typically found in the range of δ 170-180 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the region of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in this region.
-
α-Carbon: The α-carbon will resonate around δ 55-60 ppm.
-
β-Carbon: The β-carbon is expected in the range of δ 35-40 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will appear at approximately δ 55 ppm.[12][13][14][15]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Amino-3-(3-methoxyphenyl)propanoic acid will show a molecular ion peak (M⁺) corresponding to its molecular weight (195.21 g/mol ). The fragmentation pattern is characteristic of amino acids and can provide structural information.[16][17][18][19]
Expected Fragmentation Pattern:
-
Loss of the carboxyl group (-COOH): A significant fragment at M-45.
-
Decarboxylation followed by loss of the amino group: Fragments corresponding to the loss of CO₂ and NH₂.
-
Benzylic cleavage: A prominent peak corresponding to the methoxybenzyl cation.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
O-H stretch (Carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amine): A medium absorption band around 3300-3500 cm⁻¹.
-
C=O stretch (Carboxylic acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹.
-
C-O stretch (Methoxy group): An absorption band in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Biological Significance and Mechanism of Action
2-Amino-3-(3-methoxyphenyl)propanoic acid, particularly the L-enantiomer, is of significant interest in neuroscience due to its potential to modulate neurotransmitter systems.[1] While the precise mechanisms are still under investigation, it is believed to influence the dopaminergic and serotonergic pathways.
Potential Mechanisms of Action:
-
Precursor for Neurotransmitter Synthesis: As a phenylalanine analog, it may be a substrate for enzymes in the catecholamine biosynthesis pathway, potentially leading to the formation of methoxylated analogs of dopamine and norepinephrine. This could modulate dopaminergic signaling.
-
Enzyme Inhibition: It may act as a competitive inhibitor of enzymes involved in the metabolism of amino acids and neurotransmitters.
-
Receptor/Transporter Interaction: The methoxy group may alter the binding affinity of the molecule for certain receptors or transporters in the central nervous system.
Putative Signaling Pathway Involvement:
The neuroprotective effects of phenylalanine derivatives are an active area of research.[1] It is hypothesized that 2-Amino-3-(3-methoxyphenyl)propanoic acid may exert its effects through pathways that regulate neuronal survival and protect against oxidative stress and excitotoxicity.
Caption: Putative mechanisms of action for 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol outlines a general method to assess the neuroprotective effects of 2-Amino-3-(3-methoxyphenyl)propanoic acid against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT22 or SH-SY5Y).[20][21][22][23][24]
Materials:
-
Neuronal cell line (e.g., HT22)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Glutamate
-
Cell viability assay reagent (e.g., Resazurin or MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid for a specified duration (e.g., 2-4 hours).
-
Induction of Excitotoxicity: Add a toxic concentration of glutamate to the wells (except for the control wells) and incubate for a further 24 hours.
-
Assessment of Cell Viability: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control.
Assessment of Metabolic Stability
This protocol provides a general framework for evaluating the metabolic stability of 2-Amino-3-(3-methoxyphenyl)propanoic acid in liver microsomes.[25]
Materials:
-
Liver microsomes (e.g., human or rat)
-
NADPH regenerating system
-
2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Incubation buffer (e.g., phosphate buffer)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and 2-Amino-3-(3-methoxyphenyl)propanoic acid in the incubation buffer.
-
Reaction: Initiate the reaction by warming the mixture to 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Analyze the supernatant.
-
LC-MS/MS Analysis: Quantify the remaining amount of 2-Amino-3-(3-methoxyphenyl)propanoic acid at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the compound remaining versus time and calculate the in vitro half-life.
Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic amino acid with significant potential in the field of neuroscience and drug discovery. Its unique chemical structure provides a valuable scaffold for the development of novel therapeutics targeting a range of neurological disorders. A thorough understanding of its synthesis, physicochemical properties, and biological activity is crucial for its effective application in research and development. This guide has provided a comprehensive overview of these core aspects, offering a foundation for further investigation and innovation in this exciting area of medicinal chemistry.
References
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
-
Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubChem. 3-Methoxy-L-Phenylalanine. [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
Short Summary of 1H-NMR Interpretation. [Link]
-
Spandidos Publications. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed Central. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines. [Link]
-
Summary of C13-NMR Interpretation. [Link]
-
PubChem. 3-Methoxy-L-Phenylalanine. [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]
-
ACS Publications. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]
-
Pearson. Show how you would use a Strecker synthesis to make phenylalanine... [Link]
-
Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Interpretation of mass spectra. [Link]
-
PubMed Central. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]
-
PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
-
ResearchGate. Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... [Link]
-
PubChem. 3-methoxy-L-tyrosine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. renyi.hu [renyi.hu]
- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. uni-saarland.de [uni-saarland.de]
- 19. whitman.edu [whitman.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
